molecular formula C10H7Cl2N3O2 B404602 1H-1,2,4-triazol-1-ylmethyl 2,4-dichlorobenzoate

1H-1,2,4-triazol-1-ylmethyl 2,4-dichlorobenzoate

Cat. No. B404602
M. Wt: 272.08g/mol
InChI Key: BNXNZYLIALZAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichlorobenzoic acid 1,2,4-triazol-1-ylmethyl ester is a benzoate ester.

Scientific Research Applications

Synthesis and Structural Characterization

1H-1,2,4-Triazol-1-ylmethyl 2,4-Dichlorobenzoate has been synthesized from 1H-1,2,4-triazol and its derivatives through various chemical reactions like condensation, chlorination, and esterification. The structural characterization of these compounds is often confirmed using techniques like IR, 1H NMR, and X-ray diffraction (Yan Shuang-hu, 2014).

Biological Activities and Applications

Derivatives of 1,2,4-triazole, including this compound, are known for their diverse biological activities. They have applications as pesticides and medicinal drugs, with functions ranging from anticonvulsant and analgesic to antitumor and antibacterial properties (O. A. Suhak, О. Panasenko, Ye. G. Knysh, 2018).

Electrochemical Applications

1H-1,2,4-Triazole derivatives have been reported as effective solvents for proton-conducting electrolytes, enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes. These compounds are stable under a wide potential range, making them suitable for electrochemical applications, particularly in fuel cell technology (Siwen Li et al., 2005).

Coordination Chemistry and Crystal Structure Analysis

The 1,2,4-triazole derivatives are utilized in coordination chemistry, forming various metal-organic frameworks (MOFs) with transition metals. These MOFs exhibit different structural configurations and are analyzed using single-crystal X-ray crystallography. The resulting structures have applications in fields like antibacterial activity and bactericidal properties against various bacterial strains (Zhihui Zhang et al., 2014).

Corrosion Inhibition

Some 1H-1,2,4-triazole derivatives have been explored as corrosion inhibitors, especially for protecting metals like steel in acidic environments. Their efficiency as corrosion inhibitors is influenced by the substituents in the inhibitor molecule and is evaluated using techniques like weight loss and electrochemical methods (F. Bentiss et al., 2007).

Synthesis of Novel Compounds

The 1H-1,2,4-triazole unit is a key component in the synthesis of various novel compounds with potential applications in medicinal and agricultural chemistry. The derivatives have been synthesized using different methods, including microwave-assisted synthesis, and are characterized by spectroscopic analyses (L. Tan, F. Lim, A. Dolzhenko, 2017).

properties

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08g/mol

IUPAC Name

1,2,4-triazol-1-ylmethyl 2,4-dichlorobenzoate

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-1-2-8(9(12)3-7)10(16)17-6-15-5-13-4-14-15/h1-5H,6H2

InChI Key

BNXNZYLIALZAMV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OCN2C=NC=N2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)OCN2C=NC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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